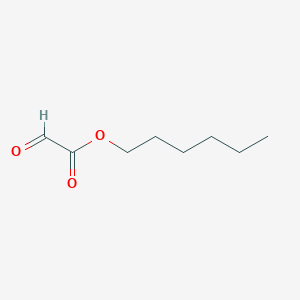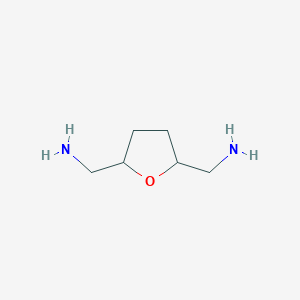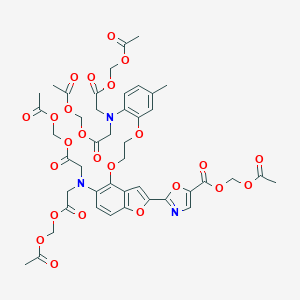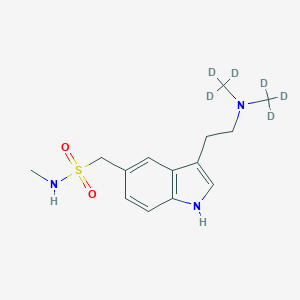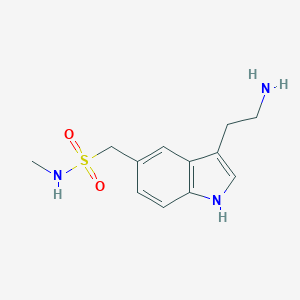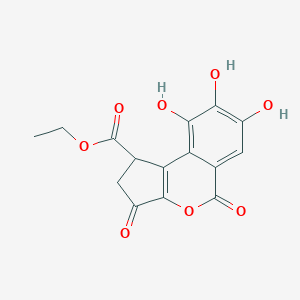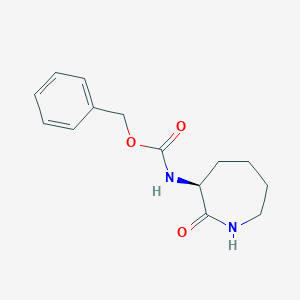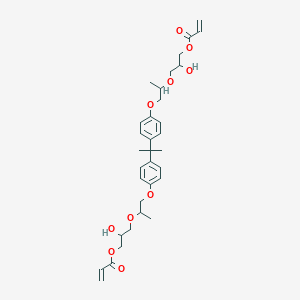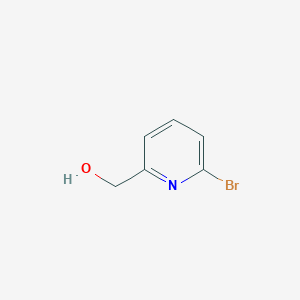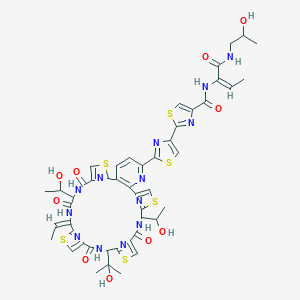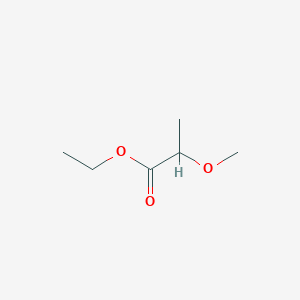
Ethyl 2-methoxypropanoate
Übersicht
Beschreibung
Synthesis Analysis
Ethyl 2-methoxypropanoate can be synthesized through various chemical pathways, one of which involves the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate. This synthesis process yields a compound that has shown potential bioactivity as an analgesic and antidyslipidemic agent (Navarrete-Vázquez et al., 2011). Another method includes the coupling reaction between α,β-unsaturated acetals and cyanoacetate catalyzed by [RuHCl(CO)(PPh3)3], leading to ethyl 2-cyano-3-alkoxypent-2-enoates with distinct E- and Z-isomers (Seino et al., 2017).
Molecular Structure Analysis
The molecular structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate has been characterized by elemental analysis, NMR spectroscopy, and single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2(1)/c, with the crystal structure stabilized by hydrogen-bonding interactions (Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
Ethyl 2-methoxypropanoate undergoes various chemical reactions, contributing to its diverse properties. For instance, ethyl 2-[1-(trimethylsilylperoxy)ethyl]propenoate and related compounds have been added to the free radical polymerization of vinylic monomers, acting as effective chain transfer reagents in radical polymerizations (Colombani et al., 1996).
Physical Properties Analysis
The physical properties of ethyl 2-methoxypropanoate and its binary mixtures, such as excess molar enthalpies and volumes, have been studied at various temperatures and pressures. These properties provide insights into the interactions and compatibility of ethyl 2-methoxypropanoate with other substances (R. F. et al., 1998).
Chemical Properties Analysis
The chemical properties of ethyl 2-methoxypropanoate, such as its enthalpy of combustion and vaporization, have been investigated to understand its stability and reactivity under different conditions. These properties are essential for predicting the behavior of ethyl 2-methoxypropanoate in various chemical processes (Rozhnov et al., 1991).
Safety And Hazards
When handling ethyl 2-methoxypropanoate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are recommended .
Eigenschaften
IUPAC Name |
ethyl 2-methoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4-9-6(7)5(2)8-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRLOJCOIKOQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methoxypropanoate | |
CAS RN |
4324-39-4 | |
| Record name | Ethyl 2-methoxypropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4324-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



